

2-Amino-4-methoxybenzoic Acid: A Versatile Precursor in Modern Organic Synthesis

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Compound of Interest

Compound Name: 2-Amino-4-methoxybenzoic acid

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-methoxybenzoic acid, also known as 4-methoxyanthranilic acid, is an aromatic organic compound that serves as a pivotal building block in the synthesis of a wide array of complex molecules.^[1] Its unique structure, featuring an amino group, a carboxylic acid, and a methoxy group on a benzene ring, provides multiple reactive sites, making it a highly versatile precursor in medicinal chemistry and materials science.^[1] This guide provides a comprehensive overview of its properties, synthesis, and significant applications, with a focus on its role in the development of pharmacologically active compounds. It is particularly valued as an intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and analgesic drugs.^[1]

Physicochemical and Spectroscopic Data

The physical and chemical properties of **2-Amino-4-methoxybenzoic acid** are fundamental to its application in synthesis, influencing reaction conditions and purification methods.

Property	Value	Reference
Molecular Formula	C ₈ H ₉ NO ₃	[2][3][4][5]
Molecular Weight	167.16 g/mol	[2][3][5][6]
CAS Number	4294-95-5	[2][3][4][7]
Appearance	White to light yellow or light orange crystalline powder	[4]
Melting Point	167 °C (decomposes), 171-178 °C[1], 173.5 °C[6]	
Boiling Point	339.80 °C	[6]
IUPAC Name	2-amino-4-methoxybenzoic acid	[2]
Synonyms	4-Methoxyanthranilic acid, m-Anisidine-6-carboxylic Acid, 2-Amino-p-anisic Acid	[2]

Spectroscopic data is crucial for the identification and characterization of **2-Amino-4-methoxybenzoic acid** and its derivatives.

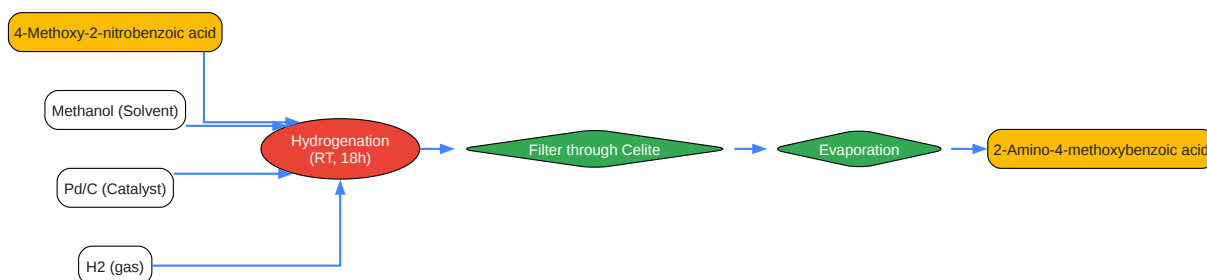
Spectroscopy	Key Data Points	Reference
¹ H NMR (DMSO-d ₆)	δ: 3.70 (s, 3H), 6.09 (dd, 1H), 6.23 (d, 1H), 7.59 (d, 1H)	[3][7]
Mass Spectrometry (GC-MS)	m/z Top Peak: 149, m/z 2nd Highest: 167, m/z 3rd Highest: 122	[2]
Infrared (IR) Spectroscopy	Data available from Bruker Tensor 27 FT-IR (KBr pellet)	[2]

Synthesis of 2-Amino-4-methoxybenzoic Acid

A common and efficient method for the laboratory-scale synthesis of **2-Amino-4-methoxybenzoic acid** involves the reduction of 4-Methoxy-2-nitrobenzoic acid.

Experimental Protocol: Hydrogenation of 4-Methoxy-2-nitrobenzoic acid[3][7]

- **Dissolution:** Dissolve 4-Methoxy-2-nitrobenzoic acid (e.g., 3 g, 16.4 mmol) in methanol (80 mL).
- **Catalyst Addition:** Add 10% Palladium on carbon catalyst (e.g., 300 mg) to the solution.
- **Hydrogenation:** Carry out the hydrogenation reaction at room temperature and atmospheric pressure for 18 hours.
- **Filtration:** Upon completion, filter the reaction mixture through Celite or diatomaceous earth to remove the palladium catalyst.[3][7]
- **Concentration:** Concentrate the filtrate to dryness under reduced pressure.
- **Product:** This procedure yields **2-Amino-4-methoxybenzoic acid** as a colorless solid (e.g., 2.50 g, 100% yield).[3][7]



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Synthesis workflow for **2-Amino-4-methoxybenzoic acid**.

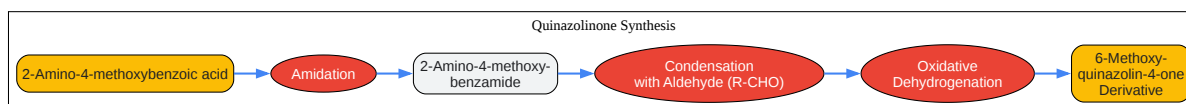
Applications as a Precursor in Organic Synthesis

2-Amino-4-methoxybenzoic acid is a cornerstone for the synthesis of various heterocyclic scaffolds, which are prevalent in many biologically active compounds.

Synthesis of Quinazolin-4-ones

Quinazolinones are a major class of compounds synthesized from anthranilic acid derivatives. [8] They exhibit a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. [8][9] The general synthesis involves the condensation of an anthranilic acid derivative with a suitable reagent to form the heterocyclic ring system.

A common method involves the condensation of 2-aminobenzamides (derived from 2-aminobenzoic acids) with aldehydes. [8][10]



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General pathway for Quinazolinone synthesis.

Experimental Protocol: Synthesis of 2-Substituted Quinazolin-4(3H)-ones[9]

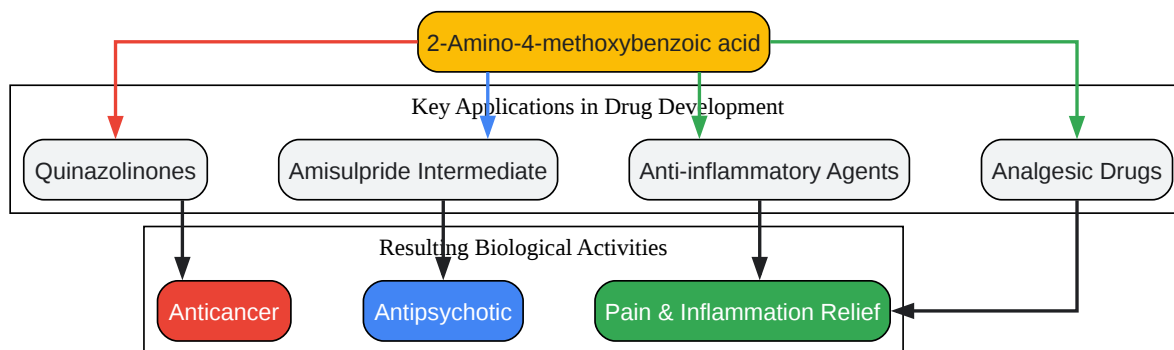
This protocol is a general representation of the synthesis of quinazolin-4(3H)-ones from an anthranilamide precursor.

- **Starting Material:** Begin with 2-aminobenzamide (which can be synthesized from 2-aminobenzoic acid).
- **Reaction Setup:** In an open flask, dissolve the 2-aminobenzamide and a selected aldehyde in dimethyl sulfoxide (DMSO).
- **Condensation:** Heat the reaction mixture to between 100 and 120 °C.
- **Reaction Monitoring:** Monitor the progress of the reaction via Thin Layer Chromatography (TLC).
- **Work-up and Purification:** Once the reaction is complete, the product can be isolated and purified using standard techniques such as crystallization or column chromatography.

Synthesis of Other Bioactive Molecules

The utility of **2-Amino-4-methoxybenzoic acid** extends beyond quinazolinones. It is a key intermediate in the synthesis of various pharmaceuticals.

- **Amisulpride Intermediate:** It is used in the synthesis of 2-methoxy-4-amino-5-ethylsulfonylbenzoic acid, a crucial intermediate for the antipsychotic drug amisulpride.[\[11\]](#)[\[12\]](#)
- **Anti-inflammatory and Analgesic Agents:** The core structure is used to develop novel anti-inflammatory and analgesic compounds.[\[1\]](#)[\[13\]](#)
- **Antiviral and Antibiotic Agents:** The isomeric 3-Amino-4-methoxybenzoic acid is a precursor for fluoroquinolone antibiotics and certain antiviral drugs, highlighting the importance of this structural class.[\[14\]](#)



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Applications of **2-Amino-4-methoxybenzoic acid**.

Conclusion

2-Amino-4-methoxybenzoic acid is a high-value precursor in organic synthesis, offering a reliable and versatile platform for the construction of complex molecular architectures. Its application in the synthesis of quinazolinones and other pharmacologically relevant scaffolds underscores its importance in drug discovery and development. The straightforward synthesis of the precursor itself, combined with its reactivity, ensures its continued use in both academic research and industrial applications. This guide provides the foundational technical information required for scientists to effectively utilize this compound in their synthetic endeavors.

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